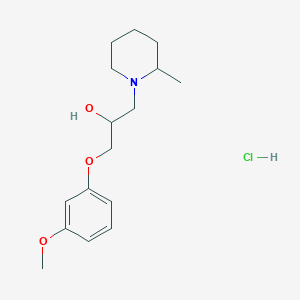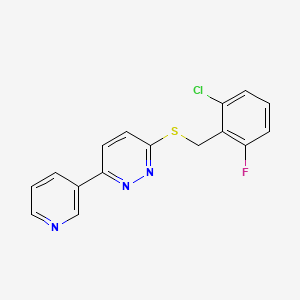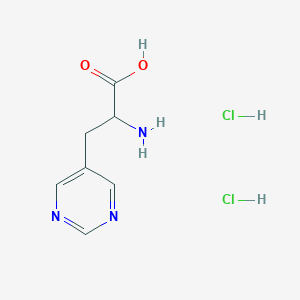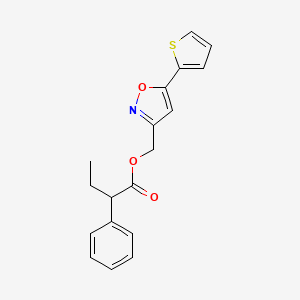
1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C16H26ClNO3 and its molecular weight is 315.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Estrogens and Toxicology
Methoxychlor is an example of a chemical with proestrogenic activity, showing how certain compounds can influence estrogenic effects in the environment. Studies on methoxychlor, a chlorinated hydrocarbon pesticide, demonstrate its metabolism into an active estrogenic form (HPTE) and its potential adverse effects on fertility, early pregnancy, and in utero development, as well as altered social behavior in males. Such research highlights concerns over environmental chemicals that mimic or interfere with endocrine systems, potentially offering a framework for studying similar compounds (Cummings, 1997).
Mechanistic Insights from Chemical Reactions
Investigating the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds reveals significant insights into chemical reaction mechanisms, particularly those involving methoxyphenols. Such studies are crucial for understanding how structural features of compounds influence their reactivity and stability, which could be applicable to the compound by analyzing how its methoxyphenoxy and piperidinyl groups may react under various conditions (Yokoyama, 2015).
Pharmacological Properties of Phenolic Compounds
Chlorogenic acid, a phenolic compound, showcases a broad spectrum of biological and pharmacological effects, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Research on such compounds underscores the potential health benefits of phenolics, suggesting areas where 1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride might be explored for its biological efficacy (Santana-Gálvez, Jacobo-Velázquez, & Cisneros-Zevallos, 2017).
Environmental Reactivity and Degradation
The atmospheric reactivity of methoxyphenols, commonly emitted from biomass burning, provides an example of how environmental persistence and transformation of chemical compounds can be studied. Understanding the degradation pathways, kinetics, and mechanisms of such emissions is vital for assessing the environmental impact of similar compounds, including potential formation of more toxic by-products (Liu, Chen, & Chen, 2022).
Properties
IUPAC Name |
1-(3-methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-13-6-3-4-9-17(13)11-14(18)12-20-16-8-5-7-15(10-16)19-2;/h5,7-8,10,13-14,18H,3-4,6,9,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYIKOBUWKXQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=CC=CC(=C2)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Butan-2-yl)-4,6-dimethylpyrimidin-5-yl]acetic acid hydrochloride](/img/structure/B2708244.png)



![1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2708254.png)


![N-(1-cyanocyclobutyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2708259.png)
![N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B2708260.png)
![(3R,4R)-1-Oxa-8-azaspiro[4.5]decane-3,4-diol;hydrochloride](/img/structure/B2708261.png)



